molecular formula C6H7N3O4S B8639248 5-Methyl-3-nitropyridine-2-sulfonamide

5-Methyl-3-nitropyridine-2-sulfonamide

Cat. No. B8639248
M. Wt: 217.21 g/mol
InChI Key: QMBQJTLVNXSKGY-UHFFFAOYSA-N
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Patent
US05459138

Procedure details

3.46 g of reduced iron and 0.53 g of ammonium chloride are added to a solution of 2.17 g of 5-methyl-3- nitropyridine-2-sulfonamide in 60 cm3 of water/alcohol (EtOH/H2O : 1/1) solution. The mixture is brought to reflux for 20 minutes and then filtered while hot. The filtrate is concentrated to a small volume and left at 4° C. for 12 hours. The crystalline precipitate obtained is collected on a filter, washed with water and dried.
[Compound]
Name
reduced iron
Quantity
3.46 g
Type
reactant
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step One
Quantity
2.17 g
Type
reactant
Reaction Step One
[Compound]
Name
water alcohol
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl-].[NH4+].[CH3:3][C:4]1[CH:5]=[C:6]([N+:14]([O-])=O)[C:7]([S:10]([NH2:13])(=[O:12])=[O:11])=[N:8][CH:9]=1>>[NH2:14][C:6]1[C:7]([S:10]([NH2:13])(=[O:12])=[O:11])=[N:8][CH:9]=[C:4]([CH3:3])[CH:5]=1 |f:0.1|

Inputs

Step One
Name
reduced iron
Quantity
3.46 g
Type
reactant
Smiles
Name
Quantity
0.53 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
2.17 g
Type
reactant
Smiles
CC=1C=C(C(=NC1)S(=O)(=O)N)[N+](=O)[O-]
Name
water alcohol
Quantity
60 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 20 minutes
Duration
20 min
FILTRATION
Type
FILTRATION
Details
filtered while hot
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated to a small volume
CUSTOM
Type
CUSTOM
Details
The crystalline precipitate obtained
CUSTOM
Type
CUSTOM
Details
is collected on a filter
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
NC=1C(=NC=C(C1)C)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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